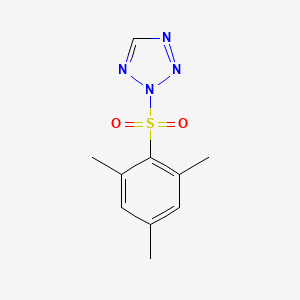
2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole is an organic compound that belongs to the class of sulfonyl tetrazoles This compound is characterized by the presence of a tetrazole ring attached to a sulfonyl group, which is further connected to a trimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile under controlled temperature conditions. The general reaction scheme is as follows:
[ \text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cycloaddition Reactions: Reagents such as alkenes or alkynes are used under thermal or catalytic conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamide or sulfonyl thiol derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the tetrazole ring.
Cycloaddition Reactions: Products include various cycloadducts depending on the reactants used.
Scientific Research Applications
2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylbenzenesulfonyl chloride
- 2,4,6-Trimethylbenzenesulfonyl isothiocyanate
- 2,4,6-Trimethylbenzenesulfonyl cyanide
Uniqueness
2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole is unique due to the presence of both the sulfonyl and tetrazole functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other sulfonyl derivatives. The tetrazole ring enhances the compound’s stability and potential for forming diverse chemical interactions, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
113051-55-1 |
|---|---|
Molecular Formula |
C10H12N4O2S |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)sulfonyltetrazole |
InChI |
InChI=1S/C10H12N4O2S/c1-7-4-8(2)10(9(3)5-7)17(15,16)14-12-6-11-13-14/h4-6H,1-3H3 |
InChI Key |
RQBKBNAMBVPHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2N=CN=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















